4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole and pyrrolidinone structures
Preparation Methods
The synthesis of 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives.
Attachment of the chlorophenoxybutyl group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenoxybutyl halide under basic conditions.
Formation of the pyrrolidinone ring: The final step involves the cyclization of the intermediate with 4-fluorophenylacetic acid or its derivatives under acidic or basic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including receptors and enzymes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Biological Studies: It is used in studies to investigate its effects on cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzodiazole and pyrrolidinone derivatives. Compared to these compounds, 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE may exhibit unique properties due to the specific combination of functional groups and structural features. This uniqueness can result in different biological activities and applications.
References
- A brief review of the biological potential of indole derivatives
- 4-Chloro-4 -fluorobutyrophenone 97 3874-54-2 - MilliporeSigma
- 4-chloro-1-(4-fluorophenyl)butan-1-one | 41167-07-1 - ChemicalBook
- Selection of boron reagents for Suzuki–Miyaura coupling
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel …
Properties
Molecular Formula |
C27H25ClFN3O2 |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
4-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H25ClFN3O2/c28-20-7-13-23(14-8-20)34-16-4-3-15-31-25-6-2-1-5-24(25)30-27(31)19-17-26(33)32(18-19)22-11-9-21(29)10-12-22/h1-2,5-14,19H,3-4,15-18H2 |
InChI Key |
HMKNDPFOGTZNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCCCOC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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